
(2,6-Diiodo-4-methoxy-3-pyridinyl)-boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,6-Diiodo-4-methoxy-3-pyridinyl)-boronic acid is a boronic acid derivative that contains a pyridine ring substituted with iodine atoms at positions 2 and 6, and a methoxy group at position 4. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used in the formation of carbon-carbon bonds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2,6-Diiodo-4-methoxy-3-pyridinyl)-boronic acid typically involves the borylation of a suitable pyridine precursor. One common method is the reaction of 2,6-diiodo-4-methoxypyridine with a boron-containing reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods
Industrial production methods for boronic acids often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and improved yields.
Análisis De Reacciones Químicas
Types of Reactions
(2,6-Diiodo-4-methoxy-3-pyridinyl)-boronic acid can undergo various types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation: Boronic acids can be oxidized to form phenols or other oxygen-containing compounds.
Substitution: The iodine atoms on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Palladium Catalysts: Commonly used in cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.
Phenols: Formed through oxidation reactions.
Aplicaciones Científicas De Investigación
Chemistry
(2,6-Diiodo-4-methoxy-3-pyridinyl)-boronic acid is used in organic synthesis for the construction of complex molecules. It is particularly valuable in the synthesis of pharmaceuticals and agrochemicals.
Biology and Medicine
Boronic acids, including this compound, are studied for their potential as enzyme inhibitors. They can inhibit proteases and other enzymes by forming reversible covalent bonds with active site residues.
Industry
In the industrial sector, boronic acids are used in the production of materials such as polymers and as intermediates in the synthesis of fine chemicals.
Mecanismo De Acción
The mechanism by which (2,6-Diiodo-4-methoxy-3-pyridinyl)-boronic acid exerts its effects often involves the formation of reversible covalent bonds with target molecules. In enzyme inhibition, the boronic acid moiety interacts with active site residues, blocking the enzyme’s activity. The specific molecular targets and pathways depend on the context of its use.
Comparación Con Compuestos Similares
Similar Compounds
Phenylboronic Acid: A simpler boronic acid used in similar cross-coupling reactions.
4-Methoxyphenylboronic Acid: Contains a methoxy group similar to (2,6-Diiodo-4-methoxy-3-pyridinyl)-boronic acid.
2,6-Diiodopyridine: Lacks the boronic acid moiety but shares the pyridine ring with iodine substitutions.
Uniqueness
This compound is unique due to the combination of its pyridine ring, iodine substitutions, and boronic acid functionality. This combination allows for specific reactivity and applications that are not possible with simpler boronic acids.
Propiedades
Fórmula molecular |
C6H6BI2NO3 |
|---|---|
Peso molecular |
404.74 g/mol |
Nombre IUPAC |
(2,6-diiodo-4-methoxypyridin-3-yl)boronic acid |
InChI |
InChI=1S/C6H6BI2NO3/c1-13-3-2-4(8)10-6(9)5(3)7(11)12/h2,11-12H,1H3 |
Clave InChI |
PEOBKOYUUCKEKP-UHFFFAOYSA-N |
SMILES canónico |
B(C1=C(N=C(C=C1OC)I)I)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(E)-3-(7-Bromo-1H-benzo[d]imidazol-5-yl)acrylic acid](/img/structure/B14049531.png)
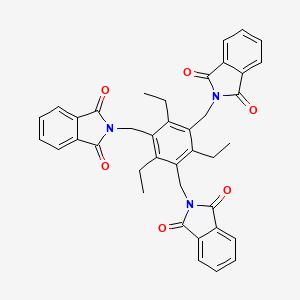

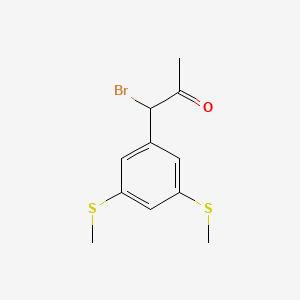

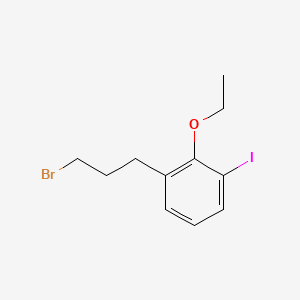
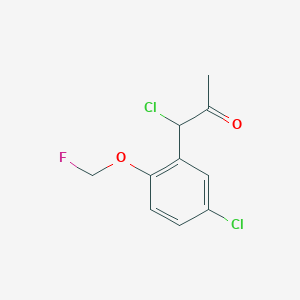

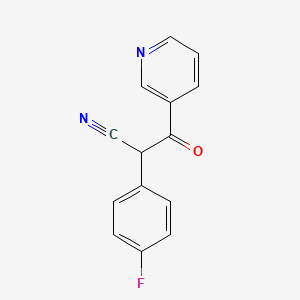

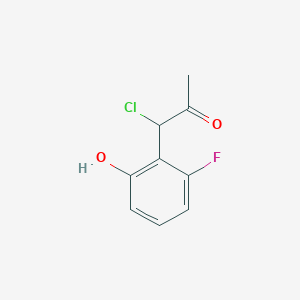
![(4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl)methanol](/img/structure/B14049582.png)
